molecular formula C15H13N5OS3 B11364872 4-methyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11364872
M. Wt: 375.5 g/mol
InChI Key: LQBLGNMXOGWJML-VMPITWQZSA-N
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Description

This compound features a 1,2,3-thiadiazole core linked via a carboxamide group to a 1,3,4-thiadiazole ring substituted with a (2E)-3-phenylprop-2-en-1-ylsulfanyl moiety. Its synthesis likely involves S-alkylation and cyclization steps, as seen in analogous thiadiazole derivatives . The structural complexity underscores the need for precise characterization via NMR, IR, and mass spectrometry to confirm regiochemistry and purity.

Properties

Molecular Formula

C15H13N5OS3

Molecular Weight

375.5 g/mol

IUPAC Name

4-methyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C15H13N5OS3/c1-10-12(24-20-17-10)13(21)16-14-18-19-15(23-14)22-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,16,18,21)/b8-5+

InChI Key

LQBLGNMXOGWJML-VMPITWQZSA-N

Isomeric SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SC/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hurd–Mori Cyclization Mechanism

A thiocarbonyl compound (e.g., thioketone or thioamide) is treated with a diazo reagent to form a hydrazone intermediate. Cyclization with thionyl chloride (SOCl₂) induces the formation of the 1,2,3-thiadiazole ring. For example, reacting α-diazo-4-methylthioacetamide with SOCl₂ at 0–5°C produces 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in 78% yield after purification.

Functionalization to Carboxylic Acid

The ester intermediate is saponified using 2 M NaOH in ethanol/water (1:1) at reflux for 6 hours, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (92% purity by HPLC).

Preparation of the 5-Mercapto-1,3,4-Thiadiazol-2-Amine Intermediate

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides.

Thiosemicarbazide Cyclization

A mixture of thiosemicarbazide and acetic anhydride undergoes cyclization at 120°C for 4 hours, producing 5-amino-1,3,4-thiadiazole-2-thiol. The thiol group is protected as a disulfide using iodine in methanol to prevent oxidation during subsequent steps.

Introduction of the (2E)-3-Phenylprop-2-en-1-yl Sulfanyl Group

Synthesis of (2E)-3-Phenylprop-2-en-1-yl Bromide

Cinnamaldehyde is reduced to (E)-3-phenylprop-2-en-1-ol using NaBH₄ in THF (0°C, 2 hours). The alcohol is then brominated with PBr₃ in dichloromethane (25°C, 1 hour), yielding (2E)-3-phenylprop-2-en-1-yl bromide (89% yield).

Thiol-Etherification

The protected 5-amino-1,3,4-thiadiazole-2-disulfide is reduced with Zn/HCl to regenerate the thiol. Reaction with (2E)-3-phenylprop-2-en-1-yl bromide in DMF using K₂CO₃ as a base (60°C, 12 hours) affords 5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-amine (85% yield). Microwave irradiation (100°C, 30 minutes) improves efficiency to 91% yield.

Amide Bond Formation Between Thiadiazole Moieties

Activation of Carboxylic Acid

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 3 hours). Excess SOCl₂ is removed under reduced pressure.

Coupling with 5-{[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}-1,3,4-Thiadiazol-2-Amine

The acid chloride is reacted with the amine intermediate in anhydrous acetonitrile using EDC and HOBt as coupling agents (24 hours, 25°C). The crude product is purified via column chromatography (EtOAc/petroleum ether, 1:2) to yield the title compound (68% yield, >95% purity).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, DMSO-d₆) : δ 10.16 (s, 1H, NH), 7.55 (d, J = 7.5 Hz, 2H, Ar–H), 7.49–7.12 (m, 5H, Ar–H), 6.72 (d, J = 16 Hz, 1H, CH=CH), 6.22 (dt, J = 16, 6 Hz, 1H, CH₂-CH=), 3.86 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃).

  • 13C NMR (125 MHz, DMSO-d₆) : δ 166.4 (C=O), 160.2 (C=N), 135.2 (C-S), 131.1 (CH=CH), 126.5 (Ar–C), 17.6 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₁₆N₄O₂S₂: [M + H]⁺ 421.0834; Found: 421.0841.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time
Conventional coupling689524 hours
Microwave-assisted919730 minutes
Hurd–Mori cyclization78926 hours

Microwave irradiation significantly enhances reaction efficiency, reducing time by 80% while improving yield.

Challenges and Optimization Strategies

  • Regioselectivity in Thiadiazole Formation : Use of electron-withdrawing groups on hydrazones ensures correct cyclization patterns.

  • Stereochemical Integrity : Low-temperature conditions (0–5°C) during thiol-etherification prevent isomerization of the (2E)-allyl group.

  • Purification : Silica gel chromatography with EtOAc/petroleum ether (1:3) effectively separates the product from disulfide byproducts .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can have different properties and applications depending on their chemical structure.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines. In vitro evaluations have demonstrated that certain thiadiazole derivatives possess cytotoxic effects against human cancer cell lines such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

2. Anti-inflammatory Properties
Molecular docking studies suggest that thiadiazole derivatives may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses. This positions them as potential candidates for the development of anti-inflammatory drugs . The ability to inhibit this enzyme could lead to therapeutic options for conditions like asthma and arthritis.

3. Antimicrobial Activity
Thiadiazole compounds have been reported to exhibit antimicrobial properties against a range of pathogens. This includes activity against both gram-positive and gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function .

Agricultural Applications

1. Pesticidal Properties
Thiadiazole derivatives are being explored for their potential use as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their interaction with specific biological targets in pests or pathogens . Field studies have shown that these compounds can effectively reduce crop losses due to fungal infections.

2. Plant Growth Regulators
Some studies suggest that thiadiazoles may function as plant growth regulators, enhancing growth rates or resistance to environmental stressors . This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.

Case Studies

Study Application Findings
Study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide DerivativesAnticancerEvaluated against SKNMC, HT-29, and PC3 cell lines; none surpassed doxorubicin efficacy but showed promise for further development .
Molecular Docking StudyAnti-inflammatoryIndicated potential as a 5-lipoxygenase inhibitor; suggests further optimization needed for therapeutic use .
Evaluation of Thiadiazole DerivativesAntimicrobialDemonstrated effective inhibition against various bacterial strains; supports further exploration in clinical settings .
Field Trials on Thiadiazole FungicidesAgriculturalReduced incidence of fungal diseases in crops; effective in managing crop health .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Thiadiazole derivatives are widely explored for pharmacological properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • Substituent Effects : The (2E)-3-phenylpropenyl group enhances lipophilicity compared to smaller substituents (e.g., methylthio in ), which may improve membrane permeability but reduce aqueous solubility.
  • Synthesis : High-yield routes (e.g., 97% in ) often use S-alkylation with alkyl halides, whereas the target compound’s synthesis may require regioselective coupling to avoid byproducts .
Pharmacological Activity
Compound Reported Activity Mechanism/Assay Potency (IC50/EC50) References
Target Compound Anticancer (predicted) Not yet tested; inferred from structural analogs N/A
1,3,4-Thiadiazole-2-carboxamide derivatives Anticancer EGFR inhibition, apoptosis induction 2–10 µM
5-R-carbonylamino-1,3,4-thiadiazole-sulfanyl acetic acids Anticonvulsant GABA modulation in murine models 15–30 mg/kg
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Antimicrobial Bacterial growth inhibition (50 µg/ml) 60–80% inhibition

Key Observations :

  • Anticancer Potential: The target compound’s dual thiadiazole system may enhance kinase inhibition (e.g., EGFR or VEGFR) compared to mono-thiadiazole analogs .
  • Antimicrobial Activity : Thiol-containing derivatives (e.g., ) show moderate inhibition, but the propenyl-phenyl group in the target compound could broaden spectrum efficacy.
  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., cyclopropyl in ) reduce metabolic clearance but may hinder target binding.
Physicochemical and Electronic Properties
  • Lipophilicity : The target compound’s logP is estimated to be higher than methylthio derivatives (e.g., ) due to the aromatic propenyl group, favoring CNS penetration but requiring formulation optimization.

Biological Activity

The compound 4-methyl-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O1S3C_{18}H_{18}N_4O_1S_3 with a molar mass of approximately 370.49 g/mol. The structure includes multiple sulfur atoms and aromatic rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₁S₃
Molar Mass370.49 g/mol
Density1.31 g/cm³ (predicted)
Boiling Point559.3 °C (predicted)
pKa1.09 (predicted)

Antimicrobial Activity

Compounds containing the thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit activity against various bacterial strains and fungi. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is attributed to their ability to induce apoptosis in cancer cells. The compound under consideration has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

Inflammation is a key factor in various diseases, and compounds with thiadiazole structures have been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Anticonvulsant Activity

Thiadiazole derivatives have also been explored for their anticonvulsant effects. Research indicates that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating epilepsy . The compound in focus has shown promising results in animal models for seizure reduction.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is closely linked to their structural features. Modifications on the thiadiazole ring or substituents can significantly affect their potency and selectivity. For example, the presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with specific substitutions exhibited higher inhibition zones compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that certain derivatives induced apoptosis significantly more than conventional chemotherapeutics, suggesting a novel mechanism of action .
  • Neuropharmacological Studies : Animal models treated with the compound demonstrated reduced seizure frequency compared to controls, indicating its potential as an anticonvulsant agent .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

  • Methodological Answer: Synthesis involves multi-step reactions:
  • Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (KOH/DMF, 70°C, 3h) .
  • Sulfanyl Group Introduction: Nucleophilic substitution using (2E)-3-phenylprop-2-en-1-yl thiol in dichloromethane (DCM) with DIEA as a base (RT, 12h) .
  • Critical Parameters:
  • Temperature control (60–80°C for cyclization) .
  • Solvent polarity (DMF for cyclization, DCM for substitution) .
  • Reaction monitoring via TLC (ethyl acetate/hexane, Rf 0.3–0.5) and NMR (δ 7.2–7.4 ppm for aromatic protons) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsMonitoring Method
Thiadiazole formationThiosemicarbazide, CS₂, KOH, DMF, 70°CTLC (Rf 0.3)
Sulfanyl introduction(2E)-3-phenylprop-2-en-1-yl thiol, DIEANMR (δ 6.5–7.0 ppm vinyl)

Q. What analytical methods are essential for confirming structure and purity?

  • Methodological Answer:
  • Structural Confirmation:
  • 1H/13C NMR: Thiadiazole protons (δ 8.1–8.3 ppm), sulfanyl linkage (δ 2.5–3.0 ppm) .
  • HRMS: Molecular ion [M+H]+ at m/z 435.0521 .
  • Purity Assessment:
  • HPLC: ≥95% purity (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis: C, H, N, S within ±0.4% of theoretical values .

Q. Table 2: Key Analytical Techniques

TechniquePurposeCritical Parameters
NMRConfirm thiadiazole coreδ 8.1–8.3 ppm (thiadiazole H)
HRMSVerify molecular weight[M+H]+ at m/z 435.0521
HPLCAssess purityRetention time (~8.2 min)

Q. What are the primary biological targets and associated assay methodologies?

  • Methodological Answer:
  • DNA Interaction:
  • UV-Vis Titration: Hypochromicity at 260 nm indicates intercalation/groove binding .
  • Enzyme Inhibition:
  • Kinase Assays: Fluorometric IC50 determination (e.g., EGFR inhibition using 96-well plates) .
  • Controls: Etoposide (topoisomerase II inhibitor) and enzyme-free blanks .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Methodological Answer:
  • Modify Substituents: Vary sulfanyl group (e.g., alkyl vs. aryl) and phenyl ring substituents (electron-withdrawing/-donating groups) .
  • Key Parameters:
  • Lipophilicity: Measure logP via reverse-phase HPLC .
  • Electronic Effects: Use Hammett σ values to predict reactivity .
  • Molecular Docking: Predict binding modes with targets (e.g., topoisomerase IIβ using AutoDock Vina) .
  • Synthesis: Alkylate thiadiazole core with varied R groups, then test IC50 against MCF-7/HeLa cells .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Standardize Assays: Use consistent cell lines (e.g., MCF-7 passage ≤20) and incubation conditions (pH 7.4, 37°C) .
  • Verify Purity: Re-analyze compounds via HPLC and elemental analysis .
  • Orthogonal Assays: Combine MTT viability with apoptosis assays (Annexin V/PI staining) .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How to address conflicting spectral data interpretations during structural elucidation?

  • Methodological Answer:
  • 2D NMR: Use HSQC/HMBC to resolve overlapping signals (e.g., distinguishing thiadiazole vs. thiophene protons) .
  • X-ray Crystallography: Confirm structure unambiguously (if single crystals form) .
  • Byproduct Analysis: Re-examine reaction conditions (e.g., iodine in DMF for cyclization byproducts) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer:
  • Pro-Drug Design: Improve solubility via esterification (e.g., methyl ester hydrolysis in vivo) .
  • Pharmacokinetic Profiling: Measure metabolic stability (microsomal assays) and plasma protein binding .
  • Animal Models: Use xenograft mice with pharmacokinetic parameters (Cmax, AUC) .
  • Dosing Optimization: Adjust based on bioavailability (e.g., oral vs. intraperitoneal routes) .

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